3-(Benzyloxy)-4-(difluoromethoxy)benzaldehyde
Overview
Description
3-(Benzyloxy)-4-(difluoromethoxy)benzaldehyde is a useful research compound. Its molecular formula is C15H12F2O3 and its molecular weight is 278.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic Analysis and Quantum Chemical Studies A detailed spectroscopic analysis of 4-(benzyloxy)benzaldehyde thiosemicarbazone, a compound structurally related to 3-(Benzyloxy)-4-(difluoromethoxy)benzaldehyde, highlights its applications in understanding molecular structure and interactions. Quantum chemical calculations, including DFT, NBO analysis, and nonlinear optical (NLO) behavior investigation, provide insights into its molecular interactions, charge transfer, and potential applications in materials science (Kumar et al., 2013).
Synthesis and Characterization of Novel Compounds Research on the synthesis and spectroscopic characterization of diazodibenzyloxy pyrazolines from chalcones, which include the benzyloxy moiety, contributes to the development of new compounds with potential applications in various fields including materials science and pharmaceuticals (Samad et al., 2015).
Antioxidant Activity and Physicochemical Properties The study of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, involving compounds with benzyloxy groups, emphasizes the importance of understanding their antioxidant activities and physicochemical properties. Such research has implications for drug development and the design of compounds with beneficial health effects (Yüksek et al., 2015).
Photocatalytic Applications Investigations into the photocatalytic conversion of benzyl alcohol to benzaldehyde using metal-free catalysts like graphitic carbon nitride highlight potential environmental applications. Such studies contribute to the development of greener and more sustainable chemical processes (Lima et al., 2017).
Catalysis and Organic Synthesis Research on the deoxyfluorination of benzaldehydes at room temperature showcases the development of novel methodologies in organic synthesis, with potential applications in the synthesis of complex molecules and pharmaceuticals (Melvin et al., 2019).
Properties
IUPAC Name |
4-(difluoromethoxy)-3-phenylmethoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c16-15(17)20-13-7-6-12(9-18)8-14(13)19-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVTWVXASGBUGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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